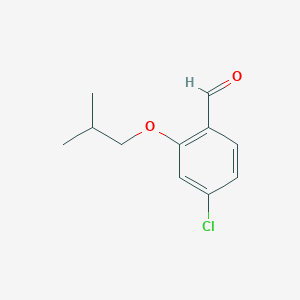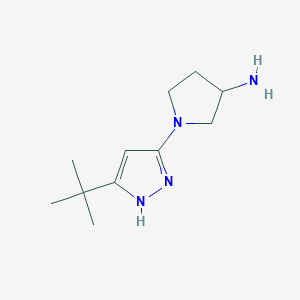
2-(1-Benzothiophen-3-yl)-2-fluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1-Benzothiophen-3-yl)-2-fluoroethan-1-amine” is a derivative of benzothiophene, which is a heterocyclic compound . Benzothiophenes are sulfur analogues of indole and have been found to possess high biological activity .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing benzothiophene derivatives. For instance, new 1-R-2-methyl-1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridine derivatives have been obtained by cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane .
Scientific Research Applications
Fluorescence Emission Studies
A study highlights the fluorescence emission properties of nitrogen-containing organic compounds, including those similar to 2-(1-Benzothiophen-3-yl)-2-fluoroethan-1-amine. These materials exhibit blue emission under certain conditions, with potential applications in biomedical fields due to their biocompatibility and unique properties mimicking biological macromolecules (Wang Shao-fei, 2011).
Biogenic Amine Catabolism
Research on Pseudomonas species reveals their ability to degrade biogenic amines, including structures similar to this compound, as carbon and energy sources. This demonstrates the compound's relevance in studying bacterial pathways for degrading nitrogenous organic pollutants (J. Luengo & E. R. Olivera, 2020).
Benzothiazole Scaffold in Medicinal Chemistry
A comprehensive review on benzothiazole derivatives, which includes compounds like this compound, outlines their significance in medicinal chemistry. These derivatives are studied for their anti-viral, anti-microbial, anti-inflammatory, and anti-cancer properties. The unique structural features of benzothiazoles make them integral to the development of bioactive molecules with potential therapeutic applications (M. Bhat & S. L. Belagali, 2020).
Environmental Impact and Remediation
Studies on amine-functionalized sorbents for PFAS removal highlight the critical role of amine groups, similar to those in this compound, in environmental remediation efforts. The interaction between amine functionalities and pollutants underlines the potential of such compounds in developing advanced materials for water treatment and pollution control (M. Ateia et al., 2019).
Future Directions
While specific future directions for “2-(1-Benzothiophen-3-yl)-2-fluoroethan-1-amine” were not found, research into benzothiophene derivatives is ongoing. For example, a bisthienylethene-dipyrimido[2,1-b][1,3]benzothiazole (BTE-2PBT) triad has been designed and synthesized, exhibiting remarkable aggregation-induced emission (AIE) properties .
properties
IUPAC Name |
2-(1-benzothiophen-3-yl)-2-fluoroethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNS/c11-9(5-12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6,9H,5,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICXEYUPBGIVIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














